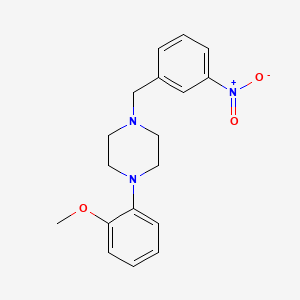

1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine

Descripción general

Descripción

1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine is a chemical compound with potential relevance in various fields of study, including pharmaceutical chemistry and organic synthesis. This compound, like its analogs, has been the subject of research for its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.

Synthesis Analysis

The synthesis of compounds related to 1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine has been explored in several studies. For example, derivatives of methoxybenzylpiperazine have been synthesized to investigate their biological activities, with specific compounds showing significant antiarrhythmic activity in models of arrhythmia (G. Mokrov et al., 2019). Another study focused on the synthesis and characterization of piperazine derivatives, examining their structure-activity relationships, especially concerning dopamine receptors (J. Penjišević et al., 2016).

Molecular Structure Analysis

Research on the molecular structure of piperazine derivatives, including 1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine, often involves X-ray crystallography and other analytical techniques. For instance, studies have detailed the crystal structures of related compounds, highlighting their hydrogen-bonded assemblies and the impact of molecular symmetry on their organization (Chayanna Harish Chinthal et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can include transformations such as O-demethylation, N-dealkylation, and hydroxylation, as evidenced by metabolite studies in pharmacodynamics (T. Kawashima et al., 1991). These reactions are crucial for understanding the biotransformation and potential reactivity of these compounds.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence the applications and handling of 1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine derivatives. For example, the study by Zhang et al. (2007) on a derivative of 2,5-piperazinedione offers insights into the crystalline properties and stability of similar compounds (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming specific derivatives, are central to the application of piperazine derivatives in chemical synthesis and pharmacology. The kinetic and mechanistic studies of reactions involving similar compounds can provide a deeper understanding of their chemical behavior (E. Castro et al., 2001).

Aplicaciones Científicas De Investigación

Biological Evaluation and Docking Analysis

A study focused on the synthesis and biological evaluation of novel substituted piperidines and (2-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine. These compounds showed high affinity for the dopamine D2 receptor, indicating potential applications in neuroscience and pharmacology. Docking analysis helped establish structure-to-activity relationships (Penjisevic et al., 2016).

Anticancer and CA Inhibitory Effects

Another study synthesized new Mannich bases with piperazines, including variants of 1-(2-methoxyphenyl)piperazine. These compounds were evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds demonstrated high potency and selectivity, suggesting potential applications in cancer therapy and enzyme inhibition (Gul et al., 2019).

Cardiotropic Activity

Research on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, a group including 1-(2-methoxyphenyl)-4-(3-nitrobenzyl)piperazine, revealed significant antiarrhythmic activity. These findings highlight potential applications in cardiovascular medicine (Mokrov et al., 2019).

Hydrogen-Bonded Assemblies

A study examined 1-halobenzoyl-4-(2-methoxyphenyl)piperazines for their ability to form one-, two-, and three-dimensional hydrogen-bonded assemblies. These properties could be relevant in materials science and crystal engineering (Chinthal et al., 2021).

Fluorescent Ligands for Receptor Visualization

The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties was explored. These compounds displayed high affinity for 5-HT(1A) receptors and were effective in visualizing receptors in cellular models, offering applications in neurobiology and receptor studies (Lacivita et al., 2009).

PET Imaging Studies

Research using radiolabeled antagonists like [18F]p-MPPF, derived from 1-(2-methoxyphenyl)piperazine, provided insights into serotonin neurotransmission through positron emission tomography (PET). This has implications in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-4-[(3-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-18-8-3-2-7-17(18)20-11-9-19(10-12-20)14-15-5-4-6-16(13-15)21(22)23/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGZZEUCLNQJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5259243 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5550920.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)